molecular formula C7H4F2N2 B3170641 5,7-Difluoro-1H-indazole CAS No. 944904-37-4

5,7-Difluoro-1H-indazole

Cat. No.: B3170641
CAS No.: 944904-37-4
M. Wt: 154.12 g/mol
InChI Key: XHXXSPZUKNLLRN-UHFFFAOYSA-N
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Description

5,7-Difluoro-1H-indazole is a fluorinated derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Mechanism of Action

Target of Action

Indazole derivatives, which include 5,7-difluoro-1h-indazole, have been found to exhibit a wide variety of biological properties . These properties suggest that indazoles may interact with multiple targets, including enzymes, receptors, and other proteins, depending on the specific functional groups present in the molecule .

Mode of Action

Indazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit enzymes, block receptors, or interfere with the synthesis of essential biomolecules . The presence of the difluoro group in this compound could potentially influence its mode of action by affecting its binding affinity or specificity for its targets.

Biochemical Pathways

Indazole derivatives have been reported to influence a variety of biochemical pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules play key roles in inflammation and other physiological processes.

Result of Action

Indazole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that indazoles can induce a wide range of molecular and cellular changes, depending on their specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of o-fluorobenzaldehydes with hydrazine, followed by selective fluorination . Another approach involves the use of transition metal-catalyzed reactions, such as Cu₂O-mediated cyclization of o-haloaryl-N-tosylhydrazones .

Industrial Production Methods

Industrial production of 5,7-Difluoro-1H-indazole may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions are common, where fluorine atoms can be replaced by other halogens or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

5,7-Difluoro-1H-indazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound, lacking fluorine atoms.

    5-Fluoro-1H-indazole: A mono-fluorinated derivative.

    7-Fluoro-1H-indazole: Another mono-fluorinated derivative.

Uniqueness

5,7-Difluoro-1H-indazole is unique due to the presence of two fluorine atoms at specific positions on the indazole ring. This dual fluorination can enhance the compound’s chemical stability, bioactivity, and overall performance in various applications compared to its mono-fluorinated or non-fluorinated counterparts .

Properties

IUPAC Name

5,7-difluoro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXXSPZUKNLLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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